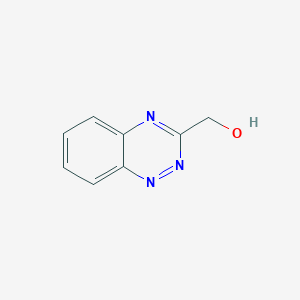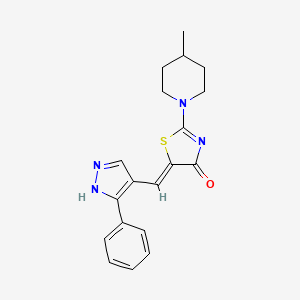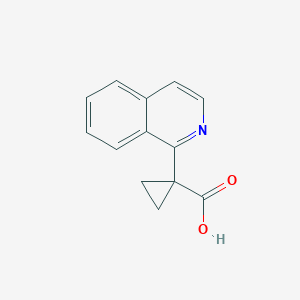
3,4-dimethoxy-N-(4-methyl-2-oxo-1H-quinolin-7-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds like “3,4-dimethoxy-N-(4-methyl-2-oxo-1H-quinolin-7-yl)benzamide” belong to a class of organic compounds known as quinolines and quinazolines . They are characterized by a 2-ring structure, one of which is a benzene ring and the other is a nitrogen-containing pyridine ring .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For example, the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization are two methods commonly used in the synthesis of quinoline derivatives .Molecular Structure Analysis
The molecular structure of these compounds can be determined using techniques like X-ray crystallography . The structure often includes a quinoline core, with various functional groups attached at different positions .Chemical Reactions Analysis
Quinolines and quinazolines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds, such as their melting point, boiling point, and solubility, can be determined using various analytical techniques. These properties are influenced by factors like the compound’s structure and the functional groups present .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
The compound 3,4-dimethoxy-N-(4-methyl-2-oxo-1H-quinolin-7-yl)benzamide falls within the broader category of heterocyclic quinolines, which have been extensively studied for their synthesis and structural characteristics. One approach to synthesizing similar compounds involves the photocyclization of certain carboxamides to produce benzothienoquinolines, followed by further chemical modifications to obtain the desired dimethoxy derivatives (Stuart et al., 1987). These synthetic pathways are crucial for developing new compounds with potential biological activities.
Potential in Drug Development
Compounds with structures similar to 3,4-dimethoxy-N-(4-methyl-2-oxo-1H-quinolin-7-yl)benzamide have been explored for their cytotoxic activities, especially in the context of cancer research. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines have shown significant cytotoxic effects against various cancer cell lines, indicating the potential of such compounds in anticancer drug development (Deady et al., 2003).
Chemical Interactions and Mechanisms
Understanding the chemical interactions and mechanisms of compounds like 3,4-dimethoxy-N-(4-methyl-2-oxo-1H-quinolin-7-yl)benzamide is essential for their application in scientific research. Studies on related compounds have delved into their reactions with nucleophiles, revealing insights into their reactivity and potential for forming novel derivatives with unique properties (Hamby & Bauer, 1987). These findings contribute to a deeper understanding of the chemical behavior of such compounds, which is crucial for their application in various scientific domains.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3,4-dimethoxy-N-(4-methyl-2-oxo-1H-quinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-11-8-18(22)21-15-10-13(5-6-14(11)15)20-19(23)12-4-7-16(24-2)17(9-12)25-3/h4-10H,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTDCZBCLNOFTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(4-methyl-2-oxo-1H-quinolin-7-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2680019.png)


![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2680023.png)

![(Z)-methyl 3-methyl-2-((4-(N-methyl-N-phenylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2680026.png)




![N-cyclohexyl-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide](/img/no-structure.png)
![2,3-dihydro-6H-[1,4]dioxino[2,3-f]indole-7,8-dione](/img/structure/B2680039.png)